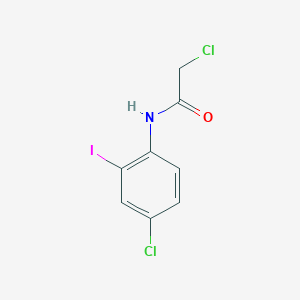

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2INO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHGAAUPFPSZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide typically involves the reaction of 4-chloro-2-iodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloro-2-iodoaniline+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the acetamide group and iodine on the aryl ring serve as primary sites for nucleophilic substitution.

Acetamide Chlorine Substitution

-

Reagents : Amines, thiols, alkoxides.

-

Conditions : Polar aprotic solvents (e.g., DMF, DCM), bases (e.g., triethylamine, NaHCO₃), 0–25°C.

-

Mechanism : SN² displacement facilitated by the electron-withdrawing acetamide group.

-

Example : Reaction with methylamine yields N-methyl-N-(4-chloro-2-iodophenyl)acetamide (analogous to methods in ).

Aromatic Iodine Substitution

-

Reagents : Cu⁺ catalysts, aryl boronic acids (Suzuki coupling).

-

Conditions : Pd(PPh₃)₄, K₂CO₃, 80–100°C in THF/H₂O.

-

Outcome : Iodine acts as a leaving group for cross-coupling, enabling aryl-aryl bond formation.

| Reaction Site | Reagent | Product | Yield* | Reference |

|---|---|---|---|---|

| Acetamide Cl | Methylamine | N-methyl derivative | 85–93% | |

| Aromatic I | Phenylboronic acid | Biaryl derivative | 60–75% |

Reductive Dehalogenation

The iodine atom undergoes reductive elimination under catalytic hydrogenation:

-

Reagents : H₂/Pd-C, EtOH, 25–50°C.

-

Product : 2-chloro-N-(4-chlorophenyl)acetamide (iodine removed).

-

Selectivity : Iodine reduction precedes chlorine due to weaker C-I bond strength.

Hydrolysis of the Acetamide Group

Acid- or base-mediated cleavage of the amide bond:

-

Acidic (HCl, H₂O, reflux) : Yields 2-chloroacetic acid and 4-chloro-2-iodoaniline.

-

Basic (NaOH, H₂O/EtOH) : Forms sodium 2-chloroacetate and the same aniline derivative.

Oxidation and Functionalization

While direct oxidation data is limited, the electron-rich aryl ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the para-chlorine position.

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H7Cl2INO

- Molecular Weight : 313.5 g/mol

- IUPAC Name : 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide

The compound features a chloro group, an iodo group, and an acetamide structure, which contribute to its unique reactivity and biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it a versatile intermediate in the preparation of more complex organic molecules.

Biological Studies

The compound is utilized in biochemical research to investigate the effects of halogenated acetamides on biological systems. It can act as a probe for studying enzyme interactions, protein modifications, and cellular signaling pathways.

Medicinal Chemistry

While not directly used as a therapeutic agent, derivatives of this compound are being explored for potential therapeutic applications. Research indicates that it may serve as a lead compound in drug development efforts targeting various diseases.

Industrial Applications

In industrial chemistry, this compound is employed to develop new materials and chemical processes due to its unique chemical properties.

Recent studies have highlighted the biological activities of this compound:

Antiviral Activity

Preliminary investigations suggest that this compound exhibits antiviral properties against influenza A virus strains. An in vitro study reported an IC50 value around 3.3 μM, indicating moderate efficacy against viral replication.

Anticancer Potential

The compound has shown significant cytotoxic effects on various cancer cell lines. For instance, it demonstrated substantial inhibition of cell proliferation in breast cancer cell assays with IC50 values indicating potent activity.

Neuroinflammation Studies

Research has assessed the compound's binding affinity to translocator protein (TSPO), suggesting potential applications in imaging and treatment strategies for neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | Notes |

|---|---|---|---|

| Antiviral | Influenza A virus | 3.3 μM | Moderate efficacy against viral replication |

| Anticancer | MCF-7 (breast cancer cells) | Varies (not specified) | Significant inhibition of cell proliferation |

| Neuroinflammation | TSPO binding | Not specified | Potential for imaging applications |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against H1N1 influenza virus. The results indicated that the compound significantly reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Inhibition

Experiments conducted using MCF-7 breast cancer cells revealed that doses ranging from 1 μM to 10 μM effectively inhibited cell viability and induced apoptosis at higher concentrations.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including binding to specific receptors or enzymes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Chloro-4-iodophenyl)acetamide

- 2-Chloro-N-(4-iodophenyl)acetamide

- N-(4-Chloro-2-iodophenyl)acetamide

Uniqueness

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these halogens may impart distinct properties compared to similar compounds with only one halogen atom.

Biological Activity

2-Chloro-N-(4-chloro-2-iodophenyl)acetamide is a halogenated acetamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of chlorine and iodine substituents, which enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7Cl2INO. Its structure includes:

- A chloro group (Cl)

- An iodo group (I)

- An acetamide functional group

This specific arrangement of halogens contributes to its biological activity by influencing binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogens enhances the compound's capacity to form hydrogen bonds, which can modulate enzyme activity and receptor binding, leading to various biological effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest its potential as an antimicrobial agent, affecting bacterial and fungal growth.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Enzyme Inhibition | Modulates activity of key enzymes |

Case Studies

- Anticancer Efficacy : A study evaluating the effects of this compound on MCF-7 breast cancer cells demonstrated an IC50 value indicating significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. The mechanism involved G1 phase cell cycle arrest and apoptosis induction through upregulation of pro-apoptotic factors .

- Antimicrobial Activity : Research focusing on the compound's antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains, showcasing its potential utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-bromophenyl)acetamide | Bromine instead of iodine | Moderate anticancer activity |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Fluorine on phenyl ring | Lower enzyme inhibition |

| N-(4-Iodophenyl)acetamide | Iodine on para position | Enhanced binding affinity |

The unique combination of chlorine and iodine in this compound enhances its reactivity and selectivity towards biological targets compared to similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-N-(4-chloro-2-iodophenyl)acetamide and its analogs?

Methodological Answer: A standard approach involves reacting chloroacetyl chloride with substituted anilines. For example:

Reagent Choice : Use 4-chloro-2-iodoaniline as the aromatic amine.

Reaction Conditions : Stir equimolar amounts of chloroacetyl chloride and the aniline derivative in dichloromethane (DCM) at 273 K for 3 hours in the presence of triethylamine (TEA) as a base .

Workup : Extract the product with DCM, wash with NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Crystallization : Grow single crystals via slow evaporation from toluene or ethanol .

Q. Key Considerations :

- Substituent reactivity (e.g., iodine’s steric effects) may require extended reaction times.

- Monitor reaction progress via TLC or NMR to optimize yield.

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., ethanol) yields diffraction-quality crystals.

Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

Structural Features :

- Bond Geometry : Typical C–Cl bond lengths (~1.73–1.75 Å) and C=O bonds (~1.22 Å) .

- Dihedral Angles : The acetamide group and aromatic ring often form angles of 80–85°, influenced by substituents like iodine .

- Hydrogen Bonding : Intramolecular C–H⋯O and intermolecular N–H⋯O interactions stabilize crystal packing .

Validation : Refinement parameters (e.g., R factor < 0.05) ensure accuracy.

Advanced Research Questions

Q. What role do hydrogen bonding and intermolecular interactions play in the crystal packing of halogenated acetamide derivatives?

Methodological Answer: Hydrogen bonds and halogen interactions dictate supramolecular arrangements:

- N–H⋯O Bonds : Link molecules into infinite chains along crystallographic axes (e.g., c-axis in C8H7ClFNO) .

- C–H⋯O/I Interactions : Intramolecular bonds create six-membered rings, reducing conformational flexibility .

- Halogen Effects : Iodine’s polarizability may introduce C–I⋯π or I⋯O contacts, altering packing motifs compared to fluoro/chloro analogs .

Q. Analytical Tools :

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) between theoretical predictions and experimental results be resolved?

Methodological Answer: Discrepancies arise from dynamic effects or solvent interactions:

NMR Analysis :

- Solvent Polarity : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess tautomerism or aggregation.

- Variable Temperature (VT-NMR) : Detect rotational barriers in the acetamide group .

IR Spectroscopy :

- C=O Stretch : Shift from ~1680 cm⁻¹ (free) to ~1650 cm⁻¹ (H-bonded) indicates intermolecular interactions .

Computational Validation :

Case Study : For 2-chloro-N-(5-chlorothien-2-yl)acetamide, NMR chemical shifts matched DFT predictions within 0.3 ppm .

Q. How can this compound serve as an intermediate in synthesizing bioactive heterocycles?

Methodological Answer: The acetamide’s electrophilic α-carbon enables cyclization:

Triazolothiadiazines : React with triazoles in POCl₃ to form 1,3,4-thiadiazine derivatives .

Quinolinyloxy Acetamides : Condense with 8-hydroxyquinoline under Mitsunobu conditions .

Piperazinediones : Use Cu(I)-catalyzed coupling with amino esters .

Q. Optimization Tips :

Q. What strategies address low yields in the synthesis of iodinated analogs?

Methodological Answer: Iodine’s steric bulk and poor solubility often limit yields:

Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) .

Protecting Groups : Temporarily mask iodine with TMSCl to improve solubility .

Phase-Transfer Catalysis : Use TBAB in biphasic systems (water/DCM) to enhance reagent contact .

Yield Improvement : For 2-chloro-N-(4-iodophenyl)acetamide, microwave-assisted synthesis increased yields from 45% to 72% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.